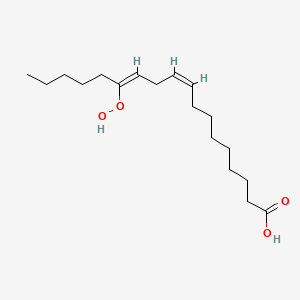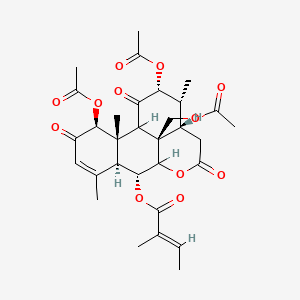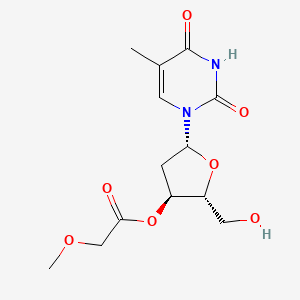
Cholesteryl arachidonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl arachidonate is a cholesterol ester formed by the esterification of cholesterol with arachidonic acid. It is a significant component of the lipid core of low-density lipoproteins (LDL) and plays a crucial role in lipid metabolism and storage. This compound is involved in various biological processes, including inflammation and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl arachidonate can be synthesized through esterification reactions. One common method involves the ester interchange method, where cholesteryl acetate reacts with the methyl esters of arachidonic acid using sodium ethylate as a catalyst. This process yields this compound in crystalline form .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of cholesterol with free fatty acids, acid anhydrides, or acid chlorides. These methods require precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl arachidonate undergoes various chemical reactions, including oxidation, hydrolysis, and esterification.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Oxidized cholesteryl esters, which exhibit various biological activities.
Hydrolysis Products: Free cholesterol and arachidonic acid.
Scientific Research Applications
Cholesteryl arachidonate has diverse applications in scientific research:
Chemistry: It is used to study lipid oxidation and the formation of oxidized lipid products.
Biology: this compound is involved in cellular signaling pathways and inflammation.
Medicine: It is a marker for cardiovascular diseases and is studied for its role in atherosclerosis.
Industry: this compound is used in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
Cholesteryl arachidonate exerts its effects through various molecular targets and pathways:
Lipid Metabolism: It is hydrolyzed by enzymes such as acid cholesteryl ester hydrolase, releasing cholesterol and arachidonic acid.
Inflammation: Oxidized this compound products can activate inflammatory pathways, including the NF-κB signaling pathway.
Cellular Signaling: It plays a role in cellular signaling by modulating lipid rafts and binding to transmembrane proteins.
Comparison with Similar Compounds
Cholesteryl arachidonate is unique among cholesteryl esters due to its polyunsaturated fatty acid component. Similar compounds include:
Cholesteryl linoleate: Another cholesteryl ester with a polyunsaturated fatty acid, involved in similar biological processes.
Cholesteryl oleate: A cholesteryl ester with a monounsaturated fatty acid, less prone to oxidation compared to this compound.
Cholesteryl palmitate: A cholesteryl ester with a saturated fatty acid, primarily involved in lipid storage.
This compound’s unique structure and reactivity make it a valuable compound for studying lipid metabolism, inflammation, and cardiovascular diseases.
Properties
Molecular Formula |
C47H76O2 |
|---|---|
Molecular Weight |
673.1 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+ |
InChI Key |
IMXSFYNMSOULQS-SXXSVFILSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyms |
cholesteryl arachidonate cholesteryl arachidonate eicosatetraenoate cholesteryl arachidonate, (3beta)-(all Z)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5R,10R,13R,14S,17R)-3-[(2S,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1238273.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)











